molecular formula C11H12ClFO2 B8079256 4-(4-Chloro-3-fluorophenyl)oxan-4-ol

4-(4-Chloro-3-fluorophenyl)oxan-4-ol

Cat. No.: B8079256
M. Wt: 230.66 g/mol
InChI Key: KZSZBOMBVIUGAM-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-fluorophenyl)oxan-4-ol is a six-membered heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a 4-chloro-3-fluorophenyl group and a hydroxyl group. This structure confers unique physicochemical properties, including polarity from the hydroxyl group and lipophilicity due to the halogenated aromatic ring. The compound has been cataloged by CymitQuimica with purities of 95% and 97%, though it is currently listed as discontinued .

Properties

IUPAC Name

4-(4-chloro-3-fluorophenyl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO2/c12-9-2-1-8(7-10(9)13)11(14)3-5-15-6-4-11/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSZBOMBVIUGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=C(C=C2)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-(3-Chlorophenyl)oxan-4-amine hydrochloride

This compound replaces the 4-chloro-3-fluorophenyl group with a 3-chlorophenyl substituent and substitutes the hydroxyl group with an amine, which is protonated as a hydrochloride salt. The absence of fluorine reduces electron-withdrawing effects, while the amine enhances water solubility compared to the hydroxyl group in 4-(4-Chloro-3-fluorophenyl)oxan-4-ol .

4-(4-Chloro-3-fluorophenyl)-1-isopropylpiperidin-4-ol

This analog replaces the oxane ring with a piperidine ring and introduces an isopropyl group at the 1-position.

Dihydrofuryl Esters (L2-F10, L2-F11)

Compounds like (E)-{4-[(3-Chloro-4-fluorophenyl)methylene]-2-(hydroxymethyl)-5-oxo-2,2,3-dihydrofuryl}methyl 2,2-dimethylpropanoate (L2-F10) share the 4-chloro-3-fluorophenyl group but incorporate a dihydrofuran ring esterified with bulky groups. These esters exhibit higher molecular weights (~371 Da) and increased lipophilicity compared to this compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (Da) Key Substituents Purity Key Properties
This compound C₁₁H₁₂ClFO₂ ~230.66* Oxane, hydroxyl, 4-Cl-3-F-Ph 95–97% High polarity, moderate lipophilicity
4-(3-Chlorophenyl)oxan-4-amine HCl C₁₁H₁₃ClN·HCl ~248.14 Oxane, amine (HCl salt), 3-Cl-Ph N/A Enhanced water solubility
4-(4-Cl-3-F-Ph)-1-isopropylpiperidin-4-ol C₁₄H₁₉ClFNO 271.76 Piperidine, isopropyl, 4-Cl-3-F-Ph N/A Predicted pKa = 13.41, density = 1.205 g/cm³
L2-F10 C₁₈H₁₇ClFO₄ 371.78 Dihydrofuran, ester, 3-Cl-4-F-Ph N/A Oil, IR: 3450 cm⁻¹ (OH)

*Estimated based on molecular formula.

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